molecular formula C26H28N2O2 B4660152 N-(DIPHENYLMETHYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE

N-(DIPHENYLMETHYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE

Cat. No.: B4660152
M. Wt: 400.5 g/mol
InChI Key: ZVBITTDNMYETOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(DIPHENYLMETHYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a diphenylmethyl group and a 2-ethylbutanamido group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(DIPHENYLMETHYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. The diphenylmethyl group is introduced through a Friedel-Crafts alkylation reaction, while the 2-ethylbutanamido group is added via an amide coupling reaction. Common reagents used in these reactions include aluminum chloride for the Friedel-Crafts reaction and coupling agents like EDCI or DCC for the amide formation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(DIPHENYLMETHYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or amides.

Scientific Research Applications

N-(DIPHENYLMETHYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(DIPHENYLMETHYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE involves its interaction with specific molecular targets. The diphenylmethyl group may facilitate binding to hydrophobic pockets in proteins, while the 2-ethylbutanamido group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethylbenzamide
  • 2-Ethyl-N,N-dimethylbutanamide
  • N-Ethyl-2,2-dimethylbutanamide

Uniqueness

N-(DIPHENYLMETHYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE is unique due to its combination of a diphenylmethyl group and a 2-ethylbutanamido group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it a valuable compound for research and development.

Properties

IUPAC Name

N-benzhydryl-3-(2-ethylbutanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O2/c1-3-19(4-2)25(29)27-23-17-11-16-22(18-23)26(30)28-24(20-12-7-5-8-13-20)21-14-9-6-10-15-21/h5-19,24H,3-4H2,1-2H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBITTDNMYETOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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